molecular formula C15H8ClF3N2O B4388946 5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline

5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline

Cat. No.: B4388946
M. Wt: 324.68 g/mol
InChI Key: MOMAOAFKWOKZMV-UHFFFAOYSA-N
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Description

5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl-pyridinyl-oxy group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the chloro group: The chloro group can be introduced at the 5th position of the quinoline ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the trifluoromethyl-pyridinyl-oxy group: This step involves the nucleophilic substitution reaction between the 8-hydroxyquinoline derivative and 5-(trifluoromethyl)-2-pyridinyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.

    Substitution: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-8-hydroxyquinoline: A related compound with similar structural features but lacking the trifluoromethyl-pyridinyl-oxy group.

    8-hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8th position.

    5-chloro-8-methoxyquinoline: A compound with a methoxy group at the 8th position instead of the trifluoromethyl-pyridinyl-oxy group.

Uniqueness

5-Chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline is unique due to the presence of the trifluoromethyl-pyridinyl-oxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential biological activity compared to other similar quinoline derivatives .

Properties

IUPAC Name

5-chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-11-4-5-12(14-10(11)2-1-7-20-14)22-13-6-3-9(8-21-13)15(17,18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMAOAFKWOKZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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